2-Ethoxy-5-nitrobenzamide

Physicochemical profiling LogP comparison Drug-likeness

Source 2-Ethoxy-5-nitrobenzamide (CAS 59263-63-7) for medicinal chemistry and solid-form development. The specific 2-ethoxy-5-nitro substitution pattern is critical for cinitapride synthesis and distinct from regioisomers like 5-ethoxy-2-nitrobenzamide (CAS 1420800-21-0). Its XLogP3 of 1.0 and TPSA of 98.1 Ų provide a balanced lipophilic handle for SAR exploration. Available crystallographic data supports co-crystal engineering programs. Ensure ≥97% purity for reliable downstream nitro reduction and coupling chemistry.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 59263-63-7
Cat. No. B13008940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-nitrobenzamide
CAS59263-63-7
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C9H10N2O4/c1-2-15-8-4-3-6(11(13)14)5-7(8)9(10)12/h3-5H,2H2,1H3,(H2,10,12)
InChIKeyBMZUXKCCKVPKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-nitrobenzamide (CAS 59263-63-7): Chemical Identity, Computed Properties, and Procurement-Relevant Baseline


2-Ethoxy-5-nitrobenzamide (CAS 59263-63-7) is a small-molecule aromatic amide (C9H10N2O4, MW 210.19 g/mol) belonging to the nitrobenzamide class. Its structure features an ethoxy substituent at the 2-position and a nitro group at the 5-position of the benzamide ring [1]. The compound is commercially catalogued as a research chemical, typically available at ≥97% purity from specialty suppliers, and is structurally related to the core scaffold of the gastroprokinetic drug cinitapride [2]. Computed physicochemical descriptors include an XLogP3 of 1.0 and a topological polar surface area (TPSA) of 98.1 Ų, parameters that influence membrane permeability and bioavailability predictions [1].

Why Generic Nitrobenzamide Substitution Fails: Positional Isomerism and Functional Group Constraints for 2-Ethoxy-5-nitrobenzamide


Simple nitrobenzamides cannot be freely interchanged because the relative positions of the ethoxy and nitro substituents dictate both physicochemical and biological properties. The 2-ethoxy-5-nitro substitution pattern in this compound—with the ethoxy group ortho to the carboxamide and the nitro group para to the carboxamide—creates a specific hydrogen-bonding network and electronic distribution that is absent in regioisomers such as 5-ethoxy-2-nitrobenzamide (CAS 1420800-21-0) [1]. Additionally, the ethoxy group provides a moderate lipophilic handle (XLogP3 = 1.0) that distinguishes this compound from the more polar 2-hydroxy-5-nitrobenzamide (cLogP ≈ 0.5) or the more lipophilic 2-chloro-5-nitrobenzamide (cLogP ≈ 1.8), directly impacting solubility, membrane partitioning, and suitability as a synthetic intermediate . Such differences are critical for procurement decisions in medicinal chemistry campaigns where precise substitution patterns determine target binding or downstream coupling chemistry.

2-Ethoxy-5-nitrobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Profile of 2-Ethoxy-5-nitrobenzamide Versus 5-Ethoxy-2-nitrobenzamide and 2-Chloro-5-nitrobenzamide

The lipophilicity of 2-ethoxy-5-nitrobenzamide (XLogP3 = 1.0) is approximately 1.3 log units lower than that of its regioisomer 5-ethoxy-2-nitrobenzamide (XLogP3 = 2.3), reflecting the distinct impact of substituent orientation on partition behavior [1][2]. Additionally, compared to 2-chloro-5-nitrobenzamide (XLogP3 ≈ 2.6), the ethoxy compound is about 1.6 log units less lipophilic. This indicates that the ethoxy group imparts intermediate lipophilicity—higher than hydroxy analogs but lower than chloro or methoxy analogs—which is a critical parameter for predicting oral absorption and blood-brain barrier penetration in early drug discovery.

Physicochemical profiling LogP comparison Drug-likeness

Topological Polar Surface Area (TPSA) Distinguishes 2-Ethoxy-5-nitrobenzamide from Non-Amide Nitroaromatics

2-Ethoxy-5-nitrobenzamide exhibits a topological polar surface area (TPSA) of 98.1 Ų, which arises from the carboxamide group (contributing ~43 Ų) and the nitro group (contributing ~46 Ų) [1]. This TPSA is notably higher than that of simpler nitroaromatic building blocks lacking the amide functionality, such as 2-ethoxy-5-nitroaniline (TPSA ≈ 72 Ų) [2]. The TPSA value below 140 Ų is consistent with compounds capable of moderate cell permeability, while the value above 90 Ų suggests reduced passive CNS penetration compared to the non-amide nitroaromatics. This differential directly impacts selection for peripheral versus CNS-targeted programs.

TPSA Permeability prediction Blood-brain barrier

Crystal-Structure-Level Differentiation: Hydrogen-Bonding Architecture of the 2-Ethoxy-5-nitrobenzamide Scaffold

Single-crystal X-ray diffraction (XRD) analysis of the derivative 4-amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide reveals that the 2-ethoxy-5-nitrobenzamide core crystallizes in the monoclinic centrosymmetric space group P2₁/c with unit cell parameters a = 8.9255(5) Å, b = 17.2482(12) Å, c = 13.5773(8) Å, β = 95.171(6)°, V = 2081.7(2) ų, and Z = 4 [1]. In the crystal packing, strong intermolecular N–H···O hydrogen bonds form one-dimensional chains along the crystallographic a-axis, complemented by weak intramolecular C–H···O interactions. The dihedral angle between the two phenyl rings in the dibenzyl derivative is 6.91°, indicating near-coplanarity. This defined solid-state architecture provides a basis for polymorph screening and co-crystal engineering that is absent for non-crystalline nitrobenzamide analogs.

Crystallography Hydrogen bonding Solid-state characterization

Anti-Inflammatory Nitric Oxide Inhibition: Class-Level Evidence for 5-Nitrobenzamide Derivatives

A series of nitro-substituted benzamide derivatives were evaluated for inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages [1]. The most potent lead compounds (5 and 6) exhibited IC50 values of 3.7 μM and 5.3 μM, respectively, with no cytotoxicity at concentrations up to 50 μM. These compounds also suppressed COX-2, IL-1β, and TNF-α expression significantly at 10–20 μM. While 2-ethoxy-5-nitrobenzamide was not among the directly tested compounds, the study establishes that a nitro group at specific positions on the benzamide ring is critical for iNOS inhibitory activity, with the substitution pattern directly influencing potency—compounds with optimal nitro group orientation and polarizability demonstrated enhanced binding to the iNOS active site [1]. This provides a class-level inference for the anti-inflammatory potential of the 2-ethoxy-5-nitro substitution pattern.

Anti-inflammatory activity iNOS inhibition Nitrobenzamide SAR

Synthetic Utility as a Cinitapride Intermediate: Differentiation from Other Simple Benzamides

2-Ethoxy-5-nitrobenzamide serves as the core scaffold for the synthesis of cinitapride (CAS 66564-14-5), a clinically marketed gastroprokinetic agent with 5-HT1/5-HT4 agonist and 5-HT2/D2 antagonist activities [1][2]. The synthesis proceeds via reduction of the nitro group to the 4-amino derivative, followed by amide coupling with a functionalized piperidine moiety [3]. In contrast, regioisomeric nitrobenzamides (e.g., 5-ethoxy-2-nitrobenzamide) or non-ethoxy analogs (e.g., 2-chloro-5-nitrobenzamide) cannot be directly substituted into this established synthetic route without altering the pharmacophore geometry and receptor binding profile of the final cinitapride molecule. The specific 2-ethoxy-5-nitro arrangement is essential for the final drug's dual serotonergic/dopaminergic pharmacology.

Cinitapride synthesis Pharmaceutical intermediate Gastroprokinetic agents

Optimal Research and Procurement Application Scenarios for 2-Ethoxy-5-nitrobenzamide


Medicinal Chemistry Hit-to-Lead Optimization Targeting iNOS/COX-2 Pathways

Based on class-level anti-inflammatory evidence showing that 5-nitrobenzamide derivatives achieve low-micromolar NO inhibition (IC50 = 3.7–5.3 μM) in RAW264.7 macrophages [1], 2-ethoxy-5-nitrobenzamide can serve as a starting scaffold for structure-activity relationship (SAR) exploration. The ethoxy group at C2 provides a moderate lipophilic handle for tuning ADME properties without exceeding Lipinski limits (XLogP3 = 1.0), while the nitro group at C5 can be reduced to an amine for further diversification. This scenario is most appropriate for teams seeking a synthetic entry point to anti-inflammatory benzamide libraries.

Pharmaceutical Intermediate Procurement for Cinitapride and Related Gastroprokinetic Agent Synthesis

The compound is a documented precursor to cinitapride, a benzamide-class gastroprokinetic agent with 5-HT1/4 agonist and 5-HT2/D2 antagonist activities [2]. Procurement of high-purity 2-ethoxy-5-nitrobenzamide (≥97%) enables the key synthetic step of nitro reduction to 4-amino-2-ethoxy-5-nitrobenzamide, followed by piperidine coupling. This established route provides a lower-risk sourcing pathway compared to alternative nitrobenzamides that lack a validated route to a marketed drug substance.

Crystal Engineering and Solid-State Form Screening Studies

The availability of single-crystal XRD data for derivatives of this scaffold, including unit cell parameters (monoclinic P21/c, V = 2081.7 ų) and defined hydrogen-bonding networks (N–H···O chains along a-axis) [3], supports its selection for co-crystal engineering and polymorph screening programs. Procurement teams supporting solid-form development can leverage this crystallographic information to design co-formers and predict crystallization behavior, a capability not available for most under-characterized nitrobenzamide analogs.

Quote Request

Request a Quote for 2-Ethoxy-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.